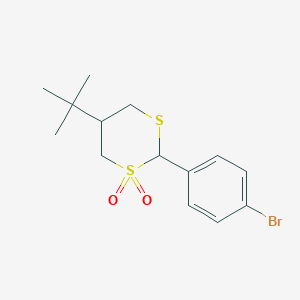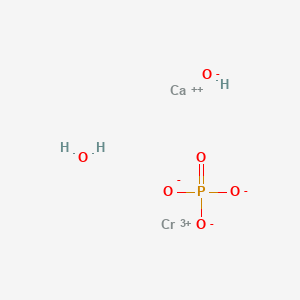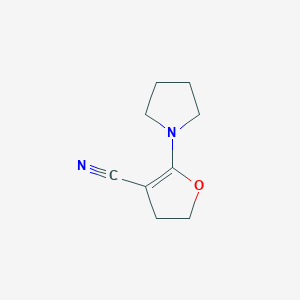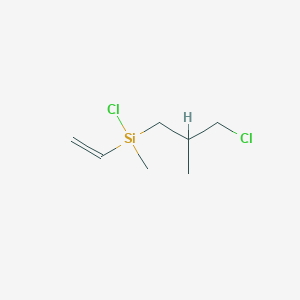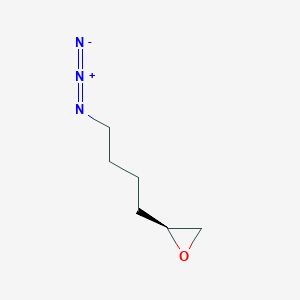
(2S)-2-(4-azidobutyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(4-azidobutyl)oxirane is an organic compound that features an oxirane ring (epoxide) and an azido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-azidobutyl)oxirane typically involves the reaction of an appropriate precursor with an azido group. One common method is the reaction of an epoxide with sodium azide under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(2S)-2-(4-azidobutyl)oxirane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Hydrogen Gas and Catalysts: Used for the reduction of the azido group to an amine.
Copper Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions involving the azido group.
科学的研究の応用
(2S)-2-(4-azidobutyl)oxirane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in the modification of biomolecules, such as peptides and proteins, through bioorthogonal reactions.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of (2S)-2-(4-azidobutyl)oxirane involves its reactive functional groups. The oxirane ring can undergo ring-opening reactions, while the azido group can participate in substitution and cycloaddition reactions. These reactions enable the compound to form stable linkages with other molecules, making it useful in various applications.
類似化合物との比較
Similar Compounds
(2S)-2-(4-aminobutyl)oxirane: Similar structure but with an amino group instead of an azido group.
(2S)-2-(4-hydroxybutyl)oxirane: Similar structure but with a hydroxyl group instead of an azido group.
Uniqueness
(2S)-2-(4-azidobutyl)oxirane is unique due to the presence of both an oxirane ring and an azido group. This combination of functional groups provides a high degree of reactivity and versatility in chemical synthesis and applications. The azido group, in particular, allows for bioorthogonal reactions, making it valuable in biological and medicinal research.
特性
CAS番号 |
184535-02-2 |
|---|---|
分子式 |
C6H11N3O |
分子量 |
141.17 g/mol |
IUPAC名 |
(2S)-2-(4-azidobutyl)oxirane |
InChI |
InChI=1S/C6H11N3O/c7-9-8-4-2-1-3-6-5-10-6/h6H,1-5H2/t6-/m0/s1 |
InChIキー |
IXVLZKCYOVTJTI-LURJTMIESA-N |
異性体SMILES |
C1[C@@H](O1)CCCCN=[N+]=[N-] |
正規SMILES |
C1C(O1)CCCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B12556051.png)
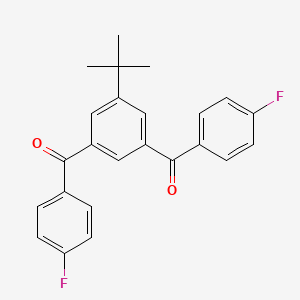
![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
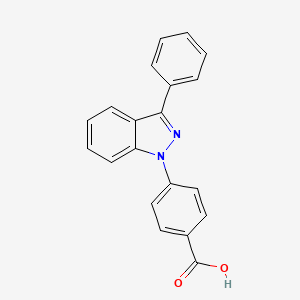
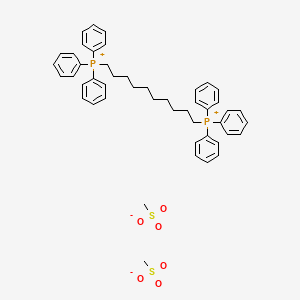
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)

![(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine](/img/structure/B12556101.png)

